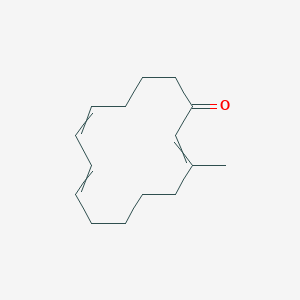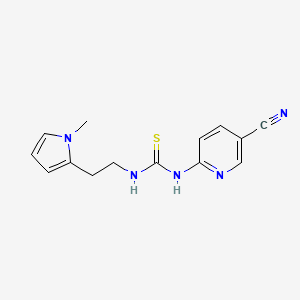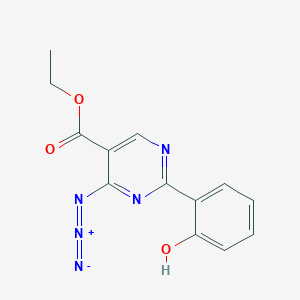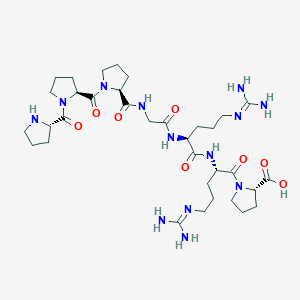
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The unique sequence of amino acids in this peptide allows it to interact with specific molecular targets, making it a valuable tool for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling of the next amino acid: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may utilize optimized reaction conditions and high-purity reagents to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as histidine or phenylalanine.
Reduction: This reaction can reduce disulfide bonds if present in the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction may yield free thiols.
Scientific Research Applications
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide’s unique sequence allows it to bind to these targets with high specificity, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate certain enzymes, alter cellular signaling, or affect protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
L-Azetidine-2-carboxylic acid (L-AZC): A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline (4-L-THOP): A major component of mammalian collagen.
Cis-4-hydroxy-L-proline (4-L-CHOP): Another hydroxyproline variant used in organic synthesis.
Uniqueness
L-Prolyl-L-prolylglycyl-L-histidyl-L-phenylalanyl-L-lysyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Unlike other similar compounds, this peptide’s sequence allows for targeted interactions with specific molecular targets, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
192800-33-2 |
|---|---|
Molecular Formula |
C37H52N10O10 |
Molecular Weight |
796.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C37H52N10O10/c38-13-5-4-10-24(32(51)46-28(37(56)57)18-31(49)50)44-33(52)26(16-22-8-2-1-3-9-22)45-34(53)27(17-23-19-39-21-42-23)43-30(48)20-41-35(54)29-12-7-15-47(29)36(55)25-11-6-14-40-25/h1-3,8-9,19,21,24-29,40H,4-7,10-18,20,38H2,(H,39,42)(H,41,54)(H,43,48)(H,44,52)(H,45,53)(H,46,51)(H,49,50)(H,56,57)/t24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
BMGXTHHMMBHXQF-AQRCPPRCSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Pentyloxy)-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12555280.png)
methanone](/img/structure/B12555291.png)


![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)

![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)

![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)


![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)
